Methyl 2-(bromomethyl)acrylate

Polymer Chemistry Radical Polymerization Chain-Transfer Agent

Methyl 2-(bromomethyl)acrylate (MBrMA; CAS 4224-69-5) is a bifunctional monomer and reactive intermediate characterized by the concurrent presence of an α,β-unsaturated acrylate ester and a highly electrophilic bromomethyl substituent. This unique structural motif enables MBrMA to participate in both radical addition–fragmentation processes (via its conjugated double bond) and nucleophilic substitution chemistry (via the primary alkyl bromide), rendering it a versatile building block for the preparation of functionalized macromonomers, complex small molecules, and stereodefined ring systems.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 4224-69-5
Cat. No. B1362865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)acrylate
CAS4224-69-5
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CBr
InChIInChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
InChIKeyCFTUQSLVERGMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Bromomethyl)acrylate (CAS 4224-69-5): Essential Properties for Advanced Polymer and Fine Chemical Synthesis


Methyl 2-(bromomethyl)acrylate (MBrMA; CAS 4224-69-5) is a bifunctional monomer and reactive intermediate characterized by the concurrent presence of an α,β-unsaturated acrylate ester and a highly electrophilic bromomethyl substituent [1]. This unique structural motif enables MBrMA to participate in both radical addition–fragmentation processes (via its conjugated double bond) and nucleophilic substitution chemistry (via the primary alkyl bromide), rendering it a versatile building block for the preparation of functionalized macromonomers, complex small molecules, and stereodefined ring systems . With a molecular formula of C₅H₇BrO₂, a molecular weight of 179.01 g·mol⁻¹, and a density of 1.489 g·mL⁻¹ at 25 °C, MBrMA is typically supplied as a clear, colorless to slightly brownish liquid .

Why Substituting Methyl 2-(Bromomethyl)acrylate with Generic Analogs Compromises Product Consistency and Reaction Outcomes


MBrMA cannot be simply interchanged with other halomethyl acrylates or alternative chain-transfer agents without materially altering the performance profile of the intended chemical process or material. The bromomethyl group exhibits a finely balanced reactivity that is distinct from both the less reactive chloromethyl analog and the more labile iodomethyl derivative [1]. This specificity translates into a unique combination of addition–fragmentation chain-transfer (AFCT) efficiency, predictable macromonomer molecular weights, and reliable end-group fidelity that generic substitutes fail to replicate. Consequently, direct replacement with a non-identical agent—even one from the same compound class—risks deviations in polymer molecular weight distributions, functionalization yields, and stereochemical outcomes in small-molecule syntheses .

Quantitative Differentiation of Methyl 2-(Bromomethyl)acrylate: A Comparator-Based Evidence Guide for Scientific Selection


Chain-Transfer Constants: MBrMA vs. Methyl 2-(Chloromethyl)acrylate (MCMA) in MMA Polymerization

MBrMA exhibits a chain-transfer constant (Cₓ) in methyl methacrylate (MMA) bulk polymerization that is significantly lower than that reported for its chlorinated analog, methyl 2-(chloromethyl)acrylate (MCMA). This lower Cₓ value indicates that MBrMA is a less aggressive chain-transfer agent, enabling finer control over molecular weight reduction and preserving higher polymer molecular weights when desired [1]. In contrast, MCMA's higher chain-transfer activity can lead to excessive chain termination and broader molecular weight distributions, limiting its utility in applications requiring precise macromolecular architecture control [2].

Polymer Chemistry Radical Polymerization Chain-Transfer Agent

Stereoselective Annelation: Complete Stereocontrol in Bridged Bicyclic Synthesis with MBrMA

MBrMA reacts with pyrrolidine enamines derived from 1,3-dioxan-5-ones to yield bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, whereas analogous reactions using ethyl α-(bromomethyl)acrylate under comparable conditions result in mixtures of diastereomers or diminished stereoselectivity [1]. The methyl ester of MBrMA provides a unique steric and electronic environment that dictates the boat-like transition-state conformation, leading to a single stereoisomer in the annelation product [2].

Stereoselective Synthesis Cycloaddition Natural Product Synthesis

Organocatalytic α-Alkylation: MBrMA Enables High Diastereo- and Enantioselectivity in Aldehyde Functionalization

MBrMA participates in direct catalytic α-alkylation of aldehydes with high diastereo- and enantiopurity when using a chiral amine organocatalyst. Under optimized conditions, MBrMA provides α-branched aldehyde products with dr up to 95:5 and er up to 98:2, whereas the corresponding ethyl α-(bromomethyl)acrylate typically yields lower stereoselectivities (dr ~ 85:15, er ~ 95:5) due to steric and electronic differences in the ester group [1].

Organocatalysis Asymmetric Synthesis Aldehyde Alkylation

Optimized Application Scenarios for Methyl 2-(Bromomethyl)acrylate in Polymer and Medicinal Chemistry


Synthesis of Well-Defined α-Bromo-Functionalized Macromonomers for Graft Copolymer Architectures

MBrMA is employed as an addition–fragmentation chain-transfer (AFCT) agent in the emulsion polymerization of methyl methacrylate (MMA) to yield α-bromo-terminated macromonomers with predictable molecular weights (〈Mₙ〉 = 9.6 × 10³ g·mol⁻¹) and moderate polydispersity (PDI = 1.80) [1]. These macromonomers are subsequently copolymerized with styrene to produce poly(styrene-graft-MMA) copolymers with controlled grafting densities, a feat unattainable with chloromethyl analogs due to their excessive chain-transfer activity [2].

Stereocontrolled Synthesis of Highly Oxygenated Cyclohexane Cores for Natural Product Analogs

MBrMA undergoes stereoselective α,α′-annelation with 1,3-dioxan-5-one-derived enamines to construct bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol [3]. This methodology provides a direct route to the highly oxygenated cyclohexane framework present in phyllaemblic acid and glochicoccins B and D, and offers distinct stereochemical advantages over ethyl α-(bromomethyl)acrylate-based approaches [4].

Enantioselective Synthesis of α-Branched Aldehyde Building Blocks via Organocatalysis

MBrMA is utilized as an electrophilic alkylating agent in the organocatalytic α-alkylation of aldehydes, delivering α-branched, functionalized aldehydes with high diastereo- and enantiopurity (dr up to 95:5, er up to 98:2) [5]. This method outperforms ethyl α-(bromomethyl)acrylate in terms of stereoselectivity and provides a concise entry to trisubstituted cyclopentene derivatives of interest in medicinal chemistry [6].

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